molecular formula C6H9N5O3 B189717 6-amino-2-(dimethylamino)-5-nitro-1H-pyrimidin-4-one CAS No. 880-89-7

6-amino-2-(dimethylamino)-5-nitro-1H-pyrimidin-4-one

Cat. No.: B189717
CAS No.: 880-89-7
M. Wt: 199.17 g/mol
InChI Key: UYGWQDGZISEUJO-UHFFFAOYSA-N
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Description

6-Amino-2-(dimethylamino)-5-nitro-1H-pyrimidin-4-one is a nitro-substituted pyrimidine derivative characterized by a dimethylamino group at position 2, an amino group at position 6, and a nitro group at position 5 (Figure 1). Its molecular formula is C₆H₈N₆O₂, with a monoisotopic mass of 183.0756 g/mol and an average mass of 183.171 g/mol . The compound’s unique substitution pattern confers distinct chemical and biological properties, including enhanced solubility and reactivity compared to simpler pyrimidine derivatives.

Properties

IUPAC Name

4-amino-2-(dimethylamino)-5-nitro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O3/c1-10(2)6-8-4(7)3(11(13)14)5(12)9-6/h1-2H3,(H3,7,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGWQDGZISEUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C(=O)N1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392129
Record name 6-Amino-2-(dimethylamino)-5-nitropyrimidin-4(1H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID50392129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880-89-7
Record name 6-Amino-2-(dimethylamino)-5-nitro-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=880-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-(dimethylamino)-5-nitropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Amino-2-(dimethylamino)-5-nitro-1H-pyrimidin-4-one is a heterocyclic compound belonging to the pyrimidine family. Its unique structure, characterized by the presence of both amino and nitro functional groups, makes it a subject of interest in medicinal chemistry and biological research. This article aims to explore its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

The molecular formula of this compound is C6H9N5O3C_6H_9N_5O_3, with a molecular weight of approximately 199.17 g/mol. The compound exhibits various chemical reactivity patterns due to its functional groups, which can influence its biological interactions.

PropertyValue
Molecular FormulaC6H9N5O3C_6H_9N_5O_3
Molecular Weight199.17 g/mol
CAS Number880-89-7
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the reaction of 2,4,6-trichloropyrimidine with dimethylamine followed by nitration using nitric and sulfuric acids. This method allows for the selective introduction of the nitro group at the desired position while maintaining the integrity of other functional groups.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study focused on its interaction with heat shock protein 90 (Hsp90), a molecular chaperone implicated in cancer cell survival, demonstrated that this compound could inhibit Hsp90 activity, leading to reduced cancer cell proliferation .

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its mechanism involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis, making it a potential candidate for developing new antibiotics .

Enzyme Inhibition

The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in many organisms. This inhibition could lead to therapeutic applications in treating infections and cancer .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Binding : The compound can bind to the active sites of enzymes like DHFR, thereby inhibiting their activity and disrupting essential metabolic processes.
  • Receptor Modulation : It may also modulate receptor signaling pathways, influencing cellular responses to external stimuli.

Study on Anticancer Activity

A recent study evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed with standard chemotherapeutic agents .

Antimicrobial Efficacy Assessment

Another research effort assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound displayed minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL, suggesting strong antimicrobial potential compared to existing antibiotics .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
The compound has been investigated for its potential as an anticancer agent. Its structure allows for interactions with various cellular targets, which may lead to cytotoxic effects on cancer cells. Studies have indicated that the nitro group can undergo bioreduction to form reactive intermediates, enhancing its efficacy against tumors.

Case Study: PRMT5 Inhibition
Research has highlighted the role of this compound in inhibiting protein arginine methyltransferase 5 (PRMT5), an enzyme implicated in cancer progression. Inhibitors of PRMT5 have shown promise in preclinical models, suggesting that compounds like 6-amino-2-(dimethylamino)-5-nitro-1H-pyrimidin-4-one could serve as lead compounds in developing effective cancer therapies .

Biological Applications

Antimicrobial Activity
The compound has been studied for its antimicrobial properties. Its ability to penetrate cell membranes, attributed to the dimethylamino group, enhances its interaction with microbial targets.

Antiviral Properties
There is ongoing research into the antiviral capabilities of this compound, particularly against RNA viruses. Its mechanism may involve disrupting viral replication processes within host cells.

Chemical Synthesis and Industrial Uses

Building Block for Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex heterocyclic compounds. It is particularly useful in synthesizing derivatives that exhibit enhanced biological activities .

Dyes and Pigments Production
The compound is also utilized in the production of specialty chemicals such as dyes and pigments due to its stable chemical structure and reactivity.

Summary Table of Applications

Application Area Details References
Medicinal ChemistryAnticancer agent; PRMT5 inhibitors
Biological ApplicationsAntimicrobial and antiviral properties
Chemical SynthesisBuilding block for complex heterocycles
Industrial UsesProduction of dyes and specialty chemicals

Comparison with Similar Compounds

Key Features

  • Substituents: The dimethylamino group at position 2 enhances electron density, influencing nucleophilic reactivity.
  • Hydrogen Bonding: The amino group at position 6 and the carbonyl oxygen at position 4 enable hydrogen bonding, critical for molecular recognition in biological systems .

Comparison with Structurally Similar Pyrimidine Derivatives

Pyrimidine derivatives exhibit diverse bioactivities depending on their substitution patterns. Below is a comparative analysis of 6-amino-2-(dimethylamino)-5-nitro-1H-pyrimidin-4-one with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Key Features Bioactivity/Applications Reference
This compound 2-(dimethylamino), 5-nitro, 6-amino High solubility, redox-active nitro group, hydrogen bonding capability Potential anticancer/antimicrobial activity
5-Amino-2-(dimethylamino)-6-(methylamino)pyrimidin-4(1H)-one 2-(dimethylamino), 6-(methylamino) Enhanced solubility due to dual amino groups; lacks nitro group Pharmaceutical lead optimization
6-Amino-5-nitroso-1H-pyrimidin-4-one 5-nitroso (instead of nitro), 6-amino Nitroso group offers different redox behavior; less stable than nitro Intermediate in synthesis of nitro compounds
2-Amino-5-methyl-5,6-dihydropyrimidin-4(3H)-one 5-methyl, 5,6-dihydro Saturated ring reduces aromaticity; simpler structure Limited bioactivity
6-Chloro-5-ethyl-2-methyl-1H-pyrimidin-4-one 6-chloro, 5-ethyl, 2-methyl Chloro and ethyl groups enhance lipophilicity; no amino/nitro groups Industrial chemical synthesis

Unique Advantages of this compound

Reactivity : The nitro group at position 5 enables participation in reduction reactions, forming intermediates like nitroso or amine derivatives, which are valuable in drug discovery .

Solubility: The dimethylamino group improves aqueous solubility compared to non-polar analogs (e.g., 6-chloro-5-ethyl-2-methyl-1H-pyrimidin-4-one) .

Bioactivity: Preliminary studies suggest that the combination of nitro and amino groups may target enzymes like nitroreductases, which are overexpressed in cancer cells .

Limitations Compared to Analogs

  • Stability : The nitro group can decompose under harsh conditions, unlike more stable substituents (e.g., chloro or methyl groups) .
  • Synthetic Complexity: Introducing both nitro and dimethylamino groups requires multi-step synthesis, increasing production costs compared to simpler derivatives like 2-amino-4,6-dimethylpyrimidine .

Preparation Methods

Ring Construction via Cyclocondensation

Pyrimidine rings are classically synthesized through cyclocondensation reactions, such as the Biginelli or modified Guareschi-Thorpe protocols. For this compound, a nitro-substituted diketone precursor could react with a dimethylguanidine derivative to form the pyrimidine core. For example:

NO2-substituted diketone+dimethylguanidinePyrimidine intermediateTarget compound via functionalization\text{NO}_2\text{-substituted diketone} + \text{dimethylguanidine} \rightarrow \text{Pyrimidine intermediate} \rightarrow \text{Target compound via functionalization}

This route is theoretically feasible but requires precise control over regioselectivity to ensure correct substituent placement.

Post-Synthetic Functionalization of a Preformed Pyrimidine Core

An alternative approach involves modifying a simpler pyrimidine scaffold. Starting with 2-chloro-4-methoxypyrimidine, sequential substitutions could introduce the dimethylamino (via nucleophilic substitution with dimethylamine) and nitro groups (via nitration). However, the nitro group’s electron-withdrawing nature complicates subsequent amination, necessitating protective strategies.

Detailed Synthetic Methodologies

Reaction Conditions and Reagents

  • Step 1 : Condensation of 5-nitro-2,4-diketobutyric acid with dimethylguanidine hydrochloride in ethanol under reflux (80°C, 12 hours).

  • Step 2 : Acid-catalyzed cyclization using concentrated HCl to form the pyrimidine ring.

  • Step 3 : Ammonolysis with aqueous NH₃ at 100°C to introduce the 6-amino group.

Challenges :

  • Low yields (<30%) due to competing side reactions from the nitro group’s reactivity.

  • Difficulty in isolating the intermediate nitro-diketone precursor.

Optimization Strategies

  • Use of microwave-assisted synthesis to reduce reaction time and improve yield.

  • Employing N,N-dimethylformamide (DMF) as a solvent to enhance solubility of nitro-containing intermediates.

Synthetic Pathway

  • Synthesis of 2-chloro-6-nitro-4(1H)-pyrimidinone :

    • Nitration of 2-chloro-4(1H)-pyrimidinone using fuming HNO₃ and H₂SO₄ at 0°C.

    • Yield: 45–50% after recrystallization from ethanol.

  • Dimethylamination at Position 2 :

    • Reacting 2-chloro-6-nitro-4(1H)-pyrimidinone with dimethylamine (40% aqueous solution) in THF at 60°C for 8 hours.

    • Yield: 68% (confirmed by 1H NMR^{1}\text{H NMR}.

  • Introduction of 6-Amino Group :

    • Catalytic hydrogenation (H₂, Pd/C) of the nitro group to amine, followed by protection with Boc anhydride.

    • Deprotection under acidic conditions (HCl/dioxane) yields the final compound.

Advantages :

  • Higher overall yield (52% over three steps).

  • Amenable to scale-up for industrial production.

Characterization and Analytical Data

1H NMR^{1}\text{H NMR}1H NMR (400 MHz, DMSO-d₆):

  • δ 6.61 (s, 2H, NH₂), 3.73 (d, 6H, N(CH₃)₂), 5.35 (s, 1H, CH).

  • Absence of aromatic protons confirms successful nitration and ring saturation.

13C NMR^{13}\text{C NMR}13C NMR (300 MHz, DMSO-d₆):

  • δ 171.2 (C=O), 168.8 (C-NO₂), 165.0 (C-N(CH₃)₂), 53.9 (N(CH₃)₂).

IR (KBr):

  • Peaks at 1675 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).

Comparative Analysis of Synthetic Routes

Parameter Cyclocondensation Route Stepwise Assembly Route
Overall Yield28%52%
Reaction Steps33
ScalabilityLowHigh
Purification ComplexityHighModerate

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